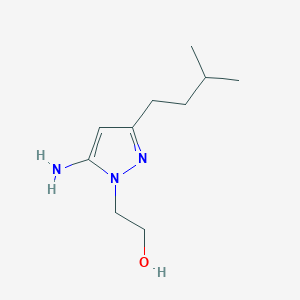
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-isopentyl-1H-pyrazole-5-amine+ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product. The industrial production methods also incorporate purification steps such as recrystallization and chromatography to ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 3-Amino-2-pyrazoleethanol
- 5-Amino-1-hydroxyethylpyrazole
Uniqueness
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activities. The isopentyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
2-[5-amino-3-(3-methylbutyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)3-4-9-7-10(11)13(12-9)5-6-14/h7-8,14H,3-6,11H2,1-2H3 |
Clave InChI |
WTPJLKHNFCLPDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=NN(C(=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


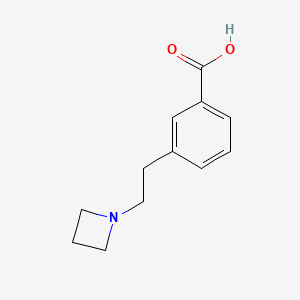

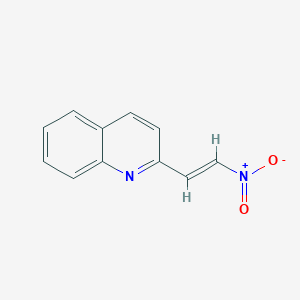
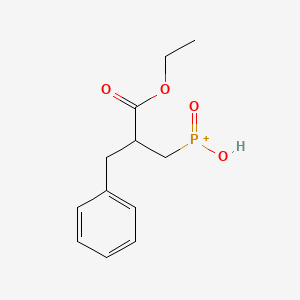

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)

![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
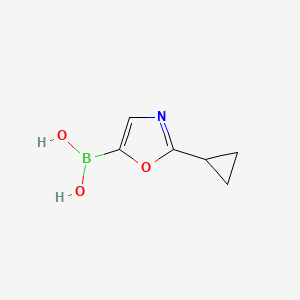
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
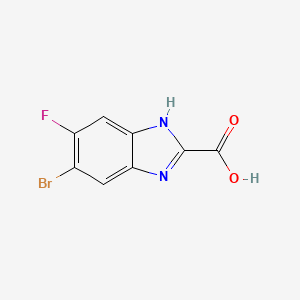
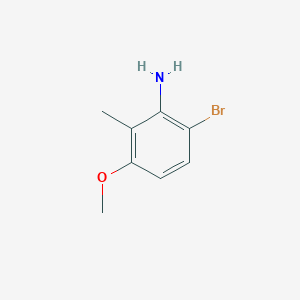
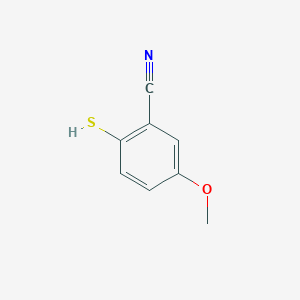
![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
